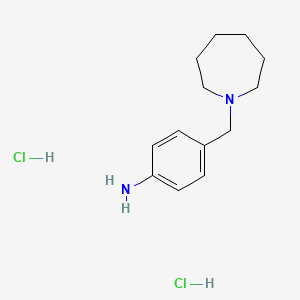![molecular formula C11H10F3N3O B1371796 {1-[3-(三氟甲基)苄基]-1H-1,2,3-三唑-4-基}甲醇 CAS No. 952183-25-4](/img/structure/B1371796.png)
{1-[3-(三氟甲基)苄基]-1H-1,2,3-三唑-4-基}甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol (TFMBT) is an organometallic compound with potential applications in the fields of medicinal chemistry, materials science, and biochemistry. TFMBT is a versatile compound that has been shown to possess a range of biological activities, including antifungal, antibacterial, and antiviral activities. It is also known to have a wide range of synthetic applications, including its use as a catalyst in the synthesis of various organic compounds.
科学研究应用
The compound “{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol” has various scientific research applications. Here’s a comprehensive analysis focusing on six unique applications:
Pharmaceutical Chemistry
Application Summary
The trifluoromethyl group in pharmaceuticals often enhances biological activity and metabolic stability . This compound, with its trifluoromethyl group, could be involved in the synthesis of FDA-approved drugs.
Methods
Synthesis of drug molecules often involves multiple steps, including the introduction of the trifluoromethyl group to the benzyl position. Techniques like nuclear magnetic resonance (NMR) and mass spectrometry are used to confirm the structure and purity of the synthesized compounds.
Results
Compounds with the trifluoromethyl group have been shown to exhibit a range of pharmacological activities, and their incorporation is a common strategy in drug design .
Medicinal Chemistry
Application Summary
The compound may influence the affinity profile of adenosine receptors, which are significant in conditions like inflammation and cardiovascular diseases .
Methods
Experimental procedures include the modification of the compound to enhance its selectivity and potency towards specific adenosine receptor subtypes. Binding assays and computational docking studies are used to evaluate the affinity.
Results
Modifications to the compound resulted in nanomolar range affinity at certain adenosine receptor subtypes, indicating potential as a therapeutic agent .
Organic Synthesis
Application Summary
This compound could be used in the trifluoromethylthiolation/selenolation of organic substrates, which is relevant in the synthesis of complex molecules .
Methods
The process might involve electrophilic species formation and a concerted trifluoromethylthiolation/selenolation reaction. Techniques like high-performance liquid chromatography (HPLC) are used to monitor the reactions.
Results
The method provides a pathway to introduce trifluoromethylthiol and selenol groups into organic molecules, expanding the toolkit for synthetic chemists .
Chemical Synthesis
Application Summary
It can be used to synthesize trifluoromethyl ethers, which are valuable in various chemical industries .
Methods
The synthesis involves converting aliphatic alcohols into trifluoromethyl alkyl ethers. The reaction’s success depends on the primary nature of the alcohol.
Results
The procedure has been successful with primary alcohols, providing a new method for the synthesis of trifluoromethyl ethers .
Analytical Chemistry
Application Summary
The compound could be used in mass spectrometry as a part of the structural analysis of pharmaceuticals .
Methods
Mass spectrometry techniques, such as electrospray ionization, are used to analyze the compound’s structure and mass. Parameters like capillary voltage and temperature are optimized for the analysis.
Results
The analysis provides detailed information about the molecular structure and mass, crucial for the development of new drugs .
Polymer Chemistry
Application Summary
This compound can be used in the synthesis of polymers, particularly those with applications in solar cells .
Methods
The compound is incorporated into monomers which are then polymerized. The resulting polymers are tested for their photovoltaic properties using techniques like UV-Vis spectroscopy and cyclic voltammetry.
Results
Polymers containing this compound have shown promise in increasing the efficiency of solar cells .
Neuropharmacology
Application Summary
Due to its potential GABA_A modulating activity, the compound could be used in the development of treatments for neurological disorders .
Methods
The compound is tested for its ability to modulate GABA_A receptors using electrophysiological assays and binding studies.
Results
Modulation of GABA_A receptors by this compound could lead to new therapeutic agents for neurological conditions .
Kinase Inhibition
Application Summary
The compound may serve as a kinase inhibitor, specifically targeting the c-Met protein kinase involved in cancer progression .
Methods
High-throughput screening assays are used to identify the inhibitory activity of the compound against c-Met kinase.
Results
Inhibition of c-Met kinase by derivatives of this compound could contribute to anticancer drug development .
Advanced Material Science
Application Summary
The compound could be functionalized onto advanced materials to modify their properties or to create new materials .
Methods
The compound is grafted onto materials through various chemical reactions, and the modified materials are characterized using techniques like X-ray diffraction and scanning electron microscopy.
Results
The introduction of this compound into materials has the potential to enhance their performance in specific applications .
Li-S Batteries
Application Summary
In the field of energy storage, the compound could be used in the development of lithium-sulfur (Li-S) batteries .
Methods
The compound is incorporated into the cathode material of Li-S batteries, and their performance is evaluated through charge-discharge cycles and impedance spectroscopy.
Results
The use of this compound in Li-S batteries may help in suppressing the shuttle effect and improving battery life .
Fluorescent Probes
Application Summary
The compound’s structure allows it to be used as a fluorescent probe in biological imaging .
Methods
The compound is conjugated to biomolecules and its fluorescence properties are studied under various conditions using fluorescence microscopy.
Results
As a fluorescent probe, this compound could aid in the visualization of cellular processes and contribute to biomedical research .
These applications demonstrate the versatility of “{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol” in various scientific fields. The compound’s potential in these areas is based on its unique chemical structure and the presence of the trifluoromethyl group, which is known to impart desirable properties in many contexts. The actual experimental procedures and results would depend on specific research goals and laboratory conditions.
Antiviral Research
Application Summary
The triazole core of the compound can be effective in antiviral drug discovery, potentially replacing nucleobases in viral DNA or RNA .
Methods
The compound is incorporated into potential antiviral agents, and their efficacy is tested against various viruses in vitro using cell culture assays.
Results
The triazole derivatives have shown effectiveness in preliminary studies, indicating potential as antiviral agents .
Agrochemical Development
Application Summary
The compound could be used to develop new agrochemicals, leveraging the trifluoromethyl group’s ability to enhance biological activity and stability .
Methods
Synthesis of agrochemical candidates and testing for pesticidal or herbicidal activity through bioassays.
Results
Compounds with the trifluoromethyl group have been found to be effective in controlling various pests and weeds .
Material Chemistry
Application Summary
This compound can be used to modify the surface properties of materials, potentially improving their resistance to degradation .
Methods
Surface modification techniques, such as grafting the compound onto materials, followed by analysis using spectroscopy and microscopy.
Results
Modified materials exhibit improved properties, such as increased resistance to environmental stressors .
Catalysis in Organic Reactions
Application Summary
The compound might act as a catalyst in organic reactions, particularly those involving the introduction of fluorine-containing groups .
Methods
The compound is used in catalytic amounts in various organic reactions, and the outcomes are monitored using analytical techniques like NMR and HPLC.
Results
Enhanced reaction rates and selectivity have been observed in the presence of this compound, indicating its potential as a catalyst .
Development of Diagnostic Agents
Application Summary
The compound’s unique structure makes it suitable for the development of diagnostic agents, particularly in imaging .
Methods
The compound is tagged to biomolecules, and its interaction with specific biological targets is observed using imaging techniques.
Results
The compound has shown potential in enhancing the contrast and specificity of imaging agents .
Environmental Chemistry
Application Summary
The compound could be used in the detection and removal of pollutants, owing to its reactive nature and potential for forming stable complexes .
Methods
The compound is applied in environmental samples, and its ability to bind and remove pollutants is assessed.
Results
Preliminary results suggest that the compound could be effective in environmental remediation efforts .
属性
IUPAC Name |
[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6,18H,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZHXGCIFNXZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

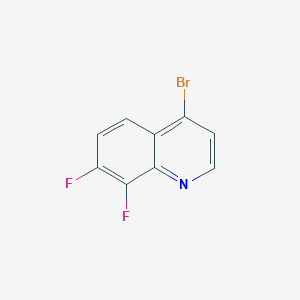
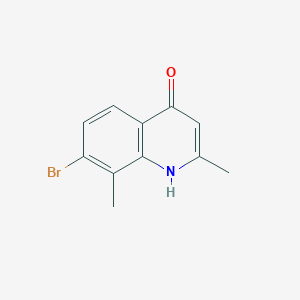
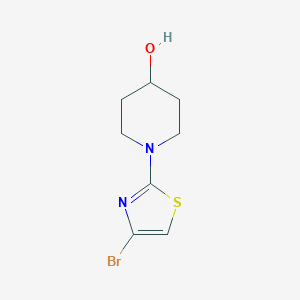
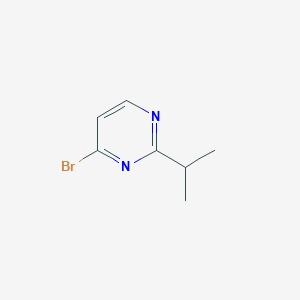
![3-[(Piperidin-3-yloxy)methyl]pyridine](/img/structure/B1371718.png)
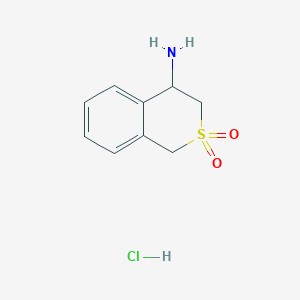
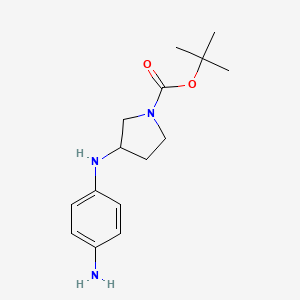
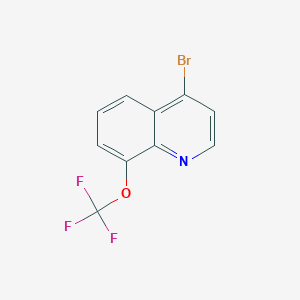
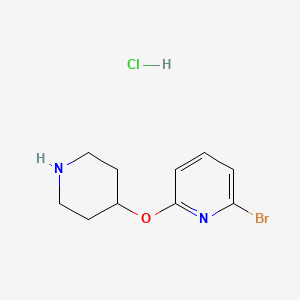
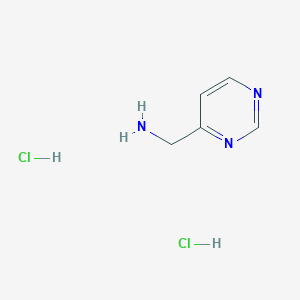
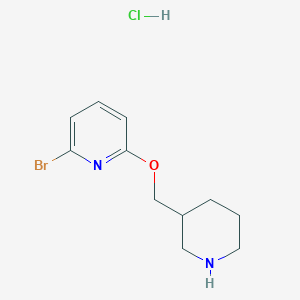
![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1371732.png)

